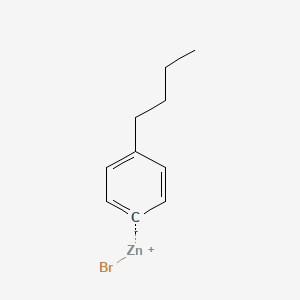![molecular formula C37H25OP B14879551 9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)
9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide is a compound known for its unique structure and properties. It consists of a spirobifluorene core with a diphenylphosphine oxide moiety attached. This compound is of significant interest in the field of organic electronics due to its robust structure and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide typically involves the reaction of spirobifluorene with diphenylphosphine oxide under specific conditions. One common method involves the use of a Grignard reaction followed by a Friedel-Crafts reaction to introduce the diphenylphosphine oxide moiety . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow processes can significantly reduce the production time and increase the yield compared to traditional batch synthesis methods .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phosphine oxide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the fluorene core .
Scientific Research Applications
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and biological pathways.
Industry: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its high thermal stability and excellent photophysical properties
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide involves its interaction with molecular targets and pathways. The compound’s spirobifluorene core and diphenylphosphine oxide moiety allow it to participate in various electronic and photophysical processes. It can act as a host material in OLEDs, facilitating efficient energy transfer between the host and guest materials .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A compound with a similar spirobifluorene core but without the diphenylphosphine oxide moiety.
Diphenylphosphine oxide-based compounds: These compounds share the diphenylphosphine oxide moiety but differ in their core structures.
Uniqueness
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide is unique due to its combination of a spirobifluorene core and a diphenylphosphine oxide moiety. This combination imparts high thermal stability, excellent photophysical properties, and the ability to participate in various electronic processes, making it highly valuable in the field of organic electronics .
Properties
Molecular Formula |
C37H25OP |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
4-diphenylphosphoryl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C37H25OP/c38-39(26-14-3-1-4-15-26,27-16-5-2-6-17-27)35-25-13-24-34-36(35)30-20-9-12-23-33(30)37(34)31-21-10-7-18-28(31)29-19-8-11-22-32(29)37/h1-25H |
InChI Key |
RVLMXDFBFTZCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-EthylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14879469.png)


![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)
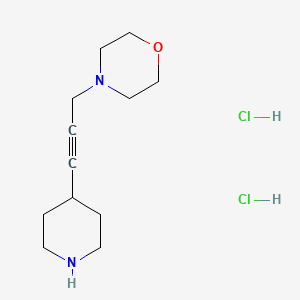
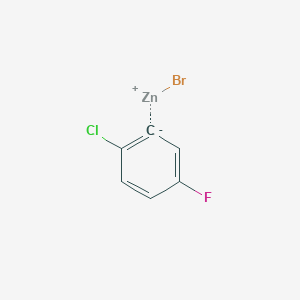
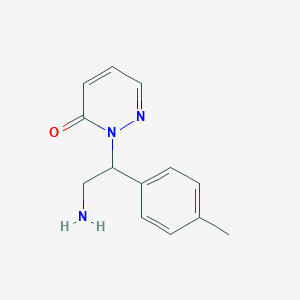
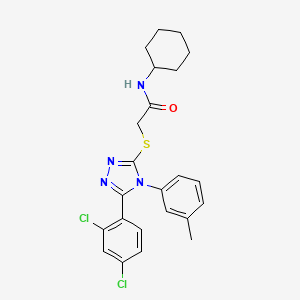
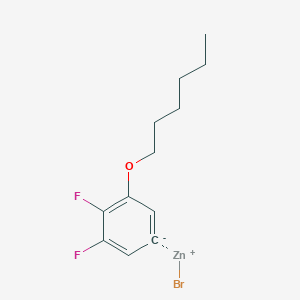
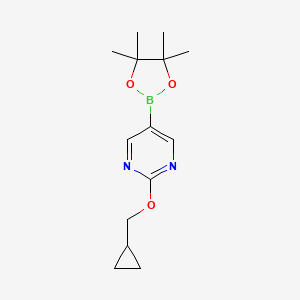

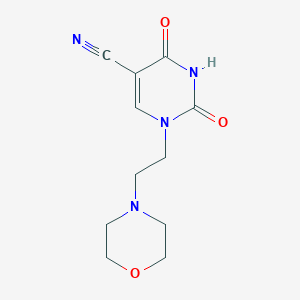
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)
